Molecular weight and formula of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid
Molecular weight and formula of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical, field-proven insights. While experimental data for this specific molecule is not extensively published, this guide extrapolates from well-established chemical principles and data from closely related analogues to provide a robust and scientifically grounded resource. This document is structured to offer not just data, but a causal understanding of the compound's properties and potential applications.
Molecular Identity and Physicochemical Properties
4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid featuring a ketone functional group at the 4-position and an o-tolyl group at the 1-position.
Table 1: Core Molecular and Physical Data
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₆O₃ | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| CAS Number | 1385694-73-4 | [1] |
| Purity | Typically ≥95% | [2] |
| Physical Form | Expected to be a solid at room temperature | Inferred from similar compounds[3] |
| Melting Point | Not experimentally determined; likely higher than 4-oxocyclohexanecarboxylic acid (67-71 °C) due to increased molecular weight and aromatic substitution. | Inferred from[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred from similar compounds[4] |
Structural Representation:
Caption: Proposed synthesis workflow for 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid.
Experimental Protocol (Hypothetical):
Step 1: Suzuki-Miyaura Coupling
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To a solution of ethyl 4-oxocyclohexanecarboxylate and o-tolylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-oxo-1-(o-tolyl)cyclohexanecarboxylate.
Causality: The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds. The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid.
Step 2: Saponification (Hydrolysis)
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Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
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Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid.
Causality: The basic hydrolysis (saponification) of the ester proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the carboxylate salt, which upon acidification yields the desired carboxylic acid.
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid are not available. However, based on its structure, the following spectroscopic characteristics can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Signals |
| ¹H NMR | - Aromatic protons of the o-tolyl group (multiplets, ~7.0-7.4 ppm).- Protons of the cyclohexane ring (multiplets, ~1.5-3.0 ppm).- Methyl protons of the tolyl group (singlet, ~2.3 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the ketone (~205-215 ppm).- Carbonyl carbon of the carboxylic acid (~170-180 ppm).- Aromatic carbons of the tolyl group (~125-140 ppm).- Carbons of the cyclohexane ring (~25-50 ppm).- Methyl carbon of the tolyl group (~20 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the ketone (~1715 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 232.28. |
Self-Validation: The combination of these predicted spectroscopic features would provide a unique fingerprint for the confirmation of the structure of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid. For instance, the presence of both a ketone and a carboxylic acid C=O stretch in the IR spectrum, along with the characteristic broad O-H stretch, would strongly support the proposed structure.
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid, possessing both a ketone and a carboxylic acid, makes it a versatile building block in organic synthesis and a promising scaffold in drug discovery.
Chemical Reactivity:
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Carboxylic Acid Group: This group can undergo esterification, amidation, and reduction to an alcohol. It also provides a handle for salt formation to improve solubility and bioavailability.
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Ketone Group: The ketone can be reduced to a secondary alcohol, undergo nucleophilic addition reactions, or be converted to other functional groups.
Potential Applications in Medicinal Chemistry:
The cyclohexanecarboxylic acid moiety is a known pharmacophore in various drug candidates. The introduction of the o-tolyl group provides lipophilicity and potential for specific steric and electronic interactions with biological targets.
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As a Scaffold: This molecule can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. The functional groups allow for the attachment of various pharmacophores.
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Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active site of enzymes, such as proteases or kinases.
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Receptor Ligands: The rigid cyclohexyl core and the aromatic tolyl group can provide the necessary conformational constraints and hydrophobic interactions for binding to cellular receptors.
While no specific biological activity has been reported for 4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid, related cyclohexanecarboxylic acid derivatives have been investigated for a range of therapeutic areas.
Conclusion
4-Oxo-1-(O-tolyl)cyclohexanecarboxylic acid is a compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular properties, a plausible synthetic route, and predicted spectroscopic characteristics. The true potential of this molecule will be further elucidated through future experimental studies focusing on its synthesis, characterization, and biological evaluation.
References
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ChemBK. 4-Oxocyclohexanecarboxylic acid. [Link]
